(5,5-Diacetyloxy-4,4-dichloropentyl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,5-Diacetyloxy-4,4-dichloropentyl) acetate is an organic compound with the molecular formula C11H16Cl2O6. It is known for its unique structure, which includes two acetoxy groups and two chlorine atoms attached to a pentyl chain. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5,5-Diacetyloxy-4,4-dichloropentyl) acetate typically involves the acetylation of 4,4-dichloropentanol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: (5,5-Diacetyloxy-4,4-dichloropentyl) acetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield 4,4-dichloropentanol and acetic acid.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), temperature around 50-60°C.
Substitution: Nucleophiles (e.g., hydroxide ions), solvents like ethanol, temperature around 25-30°C.
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents like acetone, temperature around 0-5°C.
Major Products Formed:
Hydrolysis: 4,4-dichloropentanol and acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
(5,5-Diacetyloxy-4,4-dichloropentyl) acetate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5,5-Diacetyloxy-4,4-dichloropentyl) acetate involves its interaction with various molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which can then participate in further chemical reactions. The chlorine atoms can be substituted by nucleophiles, leading to the formation of different derivatives. These reactions can affect various biochemical pathways, depending on the specific context in which the compound is used.
Comparison with Similar Compounds
- (5,5-Diacetyloxy-4,4-dichloropentyl) acetate
- 4,4-Dichloropentanol
- 4,4-Dichloropentanoic acid
Comparison: this compound is unique due to the presence of both acetoxy and chlorine groups, which provide it with distinct reactivity compared to similar compounds. For example, 4,4-dichloropentanol lacks the acetoxy groups, making it less reactive in certain substitution and hydrolysis reactions. Similarly, 4,4-dichloropentanoic acid has different chemical properties due to the presence of a carboxylic acid group instead of acetoxy groups.
Properties
IUPAC Name |
(5,5-diacetyloxy-4,4-dichloropentyl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Cl2O6/c1-7(14)17-6-4-5-11(12,13)10(18-8(2)15)19-9(3)16/h10H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIFLOGGDCXBEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC(C(OC(=O)C)OC(=O)C)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369247 |
Source
|
Record name | (5,5-diacetyloxy-4,4-dichloropentyl) acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141942-61-2 |
Source
|
Record name | (5,5-diacetyloxy-4,4-dichloropentyl) acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.